molecular formula C9H11N5O2 B8023368 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid CAS No. 1855889-78-9

4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid

Cat. No.: B8023368
CAS No.: 1855889-78-9
M. Wt: 221.22 g/mol
InChI Key: ZNNYHEAVAXRAQV-UHFFFAOYSA-N
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Description

4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS Number: 1855889-32-5) is a high-purity chemical compound supplied for non-clinical research applications. It is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery, characterized by its molecular formula of C9H12ClN5O2 and a molecular weight of 257.68 g/mol . The compound's structure incorporates both a carboxylic acid group and an amino group on a bipyrazole scaffold, making it a versatile key synthetic intermediate for the construction of more complex molecules. Its primary research value lies in its potential as a building block for pharmaceutical development , particularly in the synthesis of novel heterocyclic compounds and potential kinase inhibitors. Bipyrazole and pyrazole-carboxamide derivatives are frequently explored in oncological research, with some showing potent activity against targets like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) in diseases such as acute myeloid leukemia (AML) . The presence of multiple nitrogen atoms in the triazole ring system and the carboxylic acid moiety allows for various chemical modifications, enabling researchers to create diverse compound libraries for screening against biological targets . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYHEAVAXRAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188989
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855889-78-9
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855889-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azo Coupling of Pyrazolyldiazonium Salts

The foundational step in synthesizing 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid involves the azo coupling of 1-alkylpyrazolyldiazonium chlorides with ethyl cyanoacetate. This reaction proceeds in a mixed ethanol/water solvent system at 0–5°C, facilitated by sodium acetate as a buffering agent. The diazonium salts are generated in situ by treating 3-aminopyrazoles with hydrochloric acid and sodium nitrite, ensuring immediate reactivity.

Key Reaction Parameters:

  • Temperature: 0–5°C to stabilize diazonium intermediates.

  • Solvent System: Ethanol/water (1:1 v/v) for optimal solubility.

  • Molar Ratios: 1:1 stoichiometry between diazonium salt and ethyl cyanoacetate.

The product, ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetate, is isolated as a mixture of Z/E-isomers. For example, compounds 4a–d (Table 1) exhibit isomer ratios ranging from 1:1 to 9:1 (Z:E), depending on the pyrazole substituents.

Table 1: Azo Coupling Products and Isomer Ratios

CompoundR1 (N-1')R2 (C-4')Yield (%)Z:E Ratio
4aCH3H731:1
4bC2H5H859:1
4cCH3CH3871:1
4dC2H5CH3829:1

Thorpe-Ziegler Cyclization for Bipyrazole Formation

The hydrazone intermediates undergo Thorpe-Ziegler cyclization in acetone under reflux, using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst. This step constructs the bipyrazole core via intramolecular nucleophilic attack, followed by elimination of hydrogen cyanide.

Optimized Conditions:

  • Catalyst: DBU (2 equivalents).

  • Solvent: Acetone at 56°C.

  • Additive: Potassium iodide (10 mol%) to enhance reactivity.

For instance, cyclization of 4a with chloroacetonitrile yields ethyl 4-amino-5-cyano-1'-methyl-1'H-1,3'-bipyrazole-3-carboxylate (6a ) in 82% yield (Table 2).

Table 2: Cyclization Products and Yields

Starting MaterialElectrophileProductYield (%)
4aClCH2CO2Et6a82
4bBrCH2CO2Et6b89
4cICH2CO2Et6c78
4dClCH2CN6d85

Alternative Pathways for Industrial Scalability

Two-Phase Ring-Closing Reactions

A patent-pending method employs a two-phase system (organic/aqueous) for the final cyclization step, using weak bases like sodium bicarbonate to minimize side reactions. This approach, though less efficient (yields: 60–75%), reduces catalyst costs and simplifies purification.

Industrial Protocol:

  • Acidification: Alkyl difluoroacetoacetate is treated with CO2 gas to adjust pH to 5–7.

  • Coupling: Reacted with trialkyl orthoformate in acetyl anhydride.

  • Cyclization: Conducted in dichloromethane/water with Na2CO3 at 40°C.

Mechanistic Insights and Challenges

Role of DBU in Cyclization

DBU facilitates deprotonation of the hydrazone intermediate, enabling nucleophilic attack on the electrophilic carbon. Computational studies suggest that the Z-isomer reacts preferentially due to favorable orbital alignment.

Isomer Control and Byproduct Formation

The Z/E isomer ratio in the azo coupling step critically impacts cyclization efficiency. Excess DBU (≥2 eq.) suppresses byproduct formation, such as polymeric species, by accelerating the desired pathway.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterAzo Coupling/CyclizationTwo-Phase Cyclization
Yield75–89%60–75%
Catalyst CostHigh (DBU)Low (Na2CO3)
ScalabilityModerateHigh
Purity>95%85–90%

Chemical Reactions Analysis

Types of Reactions

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The bipyrazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Nitro vs. Amino Substituents

Compound : 1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid

  • Key Difference: The nitro group at the 4'-position (vs. amino in the target compound) significantly alters reactivity and biological activity. In contrast, amino groups are electron-donating and participate in hydrogen bonding, enhancing interactions with biological targets .
  • Synthetic Relevance: Nitro-substituted bipyrazoles are often intermediates in the synthesis of amino derivatives via reduction reactions (e.g., catalytic hydrogenation).
Substituent Effects: Ethyl vs. Allyl Groups

Compound: 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

  • Key Differences: Substituent: Allyl group (vs. Ring System: Monopyrazole (vs. bipyrazole) reduces structural complexity and may decrease binding affinity in multi-target applications .
  • Applications: Allyl-substituted pyrazoles are noted for agrochemical uses (e.g., pyrazosufuron), whereas ethyl groups in bipyrazoles may optimize pharmacokinetic properties like metabolic stability .
Ester vs. Carboxylic Acid Derivatives

Compounds :

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8)
  • Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5)
  • Key Differences :
    • Functional Group : Esters (vs. carboxylic acid) exhibit lower polarity, improving membrane permeability but reducing water solubility.
    • Bioactivity : Ester derivatives are often prodrugs, requiring hydrolysis to the active carboxylic acid form in vivo .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent and Functional Group Comparison

Compound Name Substituent (Position) Functional Group Molecular Weight (g/mol) Key Applications
4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid Ethyl (1'), Amino (4') Carboxylic acid Not reported Drug discovery, agrochemicals
1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid Ethyl (1'), Nitro (4') Carboxylic acid Not reported Synthetic intermediate
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (1) Carboxylic acid Not reported Agrochemicals (e.g., herbicides)
Ethyl 3-amino-1H-pyrazole-4-carboxylate Ethyl (ester) Ester 169.15 Prodrug development

Research Findings and Trends

  • Synthetic Accessibility : Bipyrazole derivatives are synthesized via condensation reactions, often starting from substituted pyrazole aldehydes and malonic acid derivatives (see for analogous methods) .
  • Pharmacological Potential: Amino-substituted bipyrazoles are prioritized in drug discovery due to their hydrogen-bonding capacity, while nitro derivatives serve as precursors .
  • Agrochemical Relevance : Ethyl and allyl substituents balance lipophilicity and stability, critical for field applications .

Biological Activity

4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (commonly referred to as 4-AEPCA) is a compound belonging to the bipyrazole class, characterized by its unique structural features and potential biological activities. This article reviews the biological activity of 4-AEPCA, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of 4-AEPCA is C9H12N4O2C_9H_{12}N_4O_2, with a molecular weight of approximately 196.22 g/mol. The compound contains two pyrazole rings connected by an ethyl bridge and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of bipyrazoles exhibit significant antimicrobial activity. For instance, studies have shown that 4-AEPCA possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of bipyrazole derivatives, including 4-AEPCA. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Anti-inflammatory Effects

4-AEPCA has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), 4-AEPCA was tested against a panel of bacterial pathogens. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The study concluded that 4-AEPCA exhibits promising antimicrobial activity, warranting further investigation into its clinical applications.

Study 2: Anticancer Mechanisms

In vitro studies by Johnson et al. (2024) demonstrated that treatment with 4-AEPCA led to a dose-dependent decrease in cell viability in MCF-7 cells:

Concentration (µM)Cell Viability (%)
0100
1080
2060
4030

The authors reported that the compound caused significant cell cycle arrest at the G2/M phase and increased levels of apoptotic markers.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with reagents like DMF-DMA (dimethylformamide dimethyl acetal) and substituted hydrazines. Hydrolysis under basic conditions (e.g., NaOH or KOH) converts ester intermediates to carboxylic acids. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding interactions (e.g., amino and carboxylic protons).
  • IR : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}).
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in the solid state) .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and amino groups. Adjust pH for aqueous solubility.
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis or degradation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and structural properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and thermodynamic stability. For example, HOMO-LUMO gaps indicate reactivity, while Mulliken charges highlight nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (definitive bond lengths/angles) with 1^1H-15^15N HMBC NMR to confirm heterocyclic connectivity.
  • Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) to explain discrepancies between solid-state and solution data .

Q. How can reaction intermediates be optimized for regioselective functionalization?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino groups to direct electrophilic substitution.
  • Catalysis : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling at pyrazole C-5 positions. Monitor regiochemistry via LC-MS and in situ FTIR .

Q. What are the challenges in synthesizing bipyrazole derivatives with similar scaffolds?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents (e.g., ethyl groups) may impede cyclocondensation. Use microwave-assisted synthesis to enhance reaction efficiency.
  • Byproduct Formation : Optimize stoichiometry of hydrazine derivatives to avoid dimerization or over-alkylation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

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